Phochinenin I

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

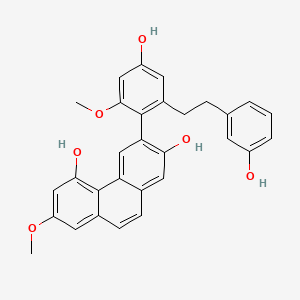

2D Structure

3D Structure

Properties

Molecular Formula |

C30H26O6 |

|---|---|

Molecular Weight |

482.5 g/mol |

IUPAC Name |

3-[4-hydroxy-2-[2-(3-hydroxyphenyl)ethyl]-6-methoxyphenyl]-7-methoxyphenanthrene-2,5-diol |

InChI |

InChI=1S/C30H26O6/c1-35-23-12-20-9-8-18-13-26(33)25(16-24(18)29(20)27(34)15-23)30-19(11-22(32)14-28(30)36-2)7-6-17-4-3-5-21(31)10-17/h3-5,8-16,31-34H,6-7H2,1-2H3 |

InChI Key |

RFTPCBOZYGBWAV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C2C(=C1)C=CC3=CC(=C(C=C32)C4=C(C=C(C=C4OC)O)CCC5=CC(=CC=C5)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Origin and Biological Activities of Phochinenin I: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phochinenin I, a dihydrophenanthrene-type monomer, has emerged as a compound of significant interest due to its notable anti-inflammatory and antioxidant properties. Isolated from the pseudobulb of the orchid Pholidota chinensis, this natural product has a history of over 15 years of study, with recent research elucidating its mechanisms of action. This technical guide provides an in-depth exploration of the origin, biosynthesis, and biological activities of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations to facilitate further research and drug development efforts.

Discovery and Isolation

This compound was first isolated from the pseudobulbs of Pholidota chinensis Lindl., a plant used in traditional Chinese medicine to treat a variety of inflammatory conditions. While the compound has been known for over 15 years, a significant early report on dihydrophenanthrenes from this plant was published by Wang, Wang, and Kitanaka in 2007, detailing the isolation and initial biological screening of related compounds. The general procedure for isolating this compound and other dihydrophenanthrenes from P. chinensis is outlined below.

General Isolation Protocol

The isolation of this compound typically involves a multi-step process combining solvent extraction and chromatographic techniques. The following is a generalized protocol based on methods reported for dihydrophenanthrenes from Pholidota species.

Experimental Workflow: Isolation of Dihydrophenanthrenes

Caption: General workflow for the isolation of this compound.

Biosynthesis of this compound

The biosynthesis of 9,10-dihydrophenanthrenes in orchids, including this compound in Pholidota chinensis, is believed to follow the phenylpropanoid pathway, starting from the amino acid L-phenylalanine. A key enzyme in this pathway is stilbene synthase, which catalyzes the condensation of a phenylpropanoid-derived CoA ester with malonyl-CoA to form a stilbene scaffold. This is then further modified to yield the dihydrophenanthrene core. Transcriptomic and metabolomic studies of P. chinensis have identified unigenes encoding key enzymes in this pathway, including glycosyltransferases that may be involved in the final steps of biosynthesis of related glycosylated compounds.

Proposed Biosynthetic Pathway of Dihydrophenanthrenes

Caption: Proposed biosynthetic pathway of this compound.

Biological Activities and Mechanism of Action

Recent studies have highlighted the potent anti-inflammatory and antioxidant activities of this compound. These activities are attributed to its ability to modulate key signaling pathways involved in the inflammatory response and oxidative stress.

Anti-inflammatory Activity

This compound has been shown to significantly reduce the production of pro-inflammatory mediators. In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, it inhibits the release of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). The underlying mechanism involves the suppression of the STAT3 signaling pathway.

Signaling Pathway of this compound in Inflammation

Caption: this compound's inhibition of the STAT3 signaling pathway.

Antioxidant Activity

This compound also exhibits significant antioxidant effects by enhancing the expression of the transcription factor Nrf2, a key regulator of the cellular antioxidant response. This leads to the upregulation of downstream antioxidant enzymes. Additionally, dihydrophenanthrenes from Pholidota species have demonstrated radical-scavenging activity.

Quantitative Data Summary

The biological activities of this compound and related dihydrophenanthrenes have been quantified in several studies. The following tables summarize the key findings.

Table 1: Anti-inflammatory Activity of Dihydrophenanthrenes from Pholidota chinensis

| Compound | Assay | Cell Line | IC₅₀ (µM) | Reference |

| Dihydrophenanthrene Derivative 1 | Superoxide Anion Generation | Human Neutrophils | 0.41 ± 0.05 | Tsai et al., 2023 |

| Dihydrophenanthrene Derivative 2 | Elastase Release | Human Neutrophils | 7.14 ± 0.30 | Tsai et al., 2023 |

| Dihydrophenanthrene | NO Production | BV-2 Microglia | 1.5 | Anonymous, 2024 |

Table 2: Radical-Scavenging Activity of Dihydrophenanthrenes from Pholidota yunnanensis

| Compound | Assay | EC₅₀ (µM) | Reference |

| Phoyunnanin A | DPPH Radical Scavenging | 8.8 | Guo et al., 2007[1] |

| Phoyunnanin B | DPPH Radical Scavenging | 12.3 | Guo et al., 2007[1] |

| Phoyunnanin C | DPPH Radical Scavenging | 55.9 | Guo et al., 2007[1] |

Experimental Protocols

Nitric Oxide (NO) Production Assay

This protocol is based on the method described for evaluating the anti-inflammatory activity of compounds in RAW 264.7 macrophages.

-

Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.

-

Treatment: The cells are pre-treated with various concentrations of this compound for 1 hour.

-

Stimulation: The cells are then stimulated with 1 µg/mL of LPS for 24 hours.

-

NO Measurement: The production of NO is determined by measuring the amount of nitrite in the culture supernatant using the Griess reagent.

-

Data Analysis: The absorbance is measured at 540 nm, and the concentration of nitrite is calculated from a sodium nitrite standard curve. The IC₅₀ value is then determined.

DPPH Radical Scavenging Assay

This protocol is a standard method for assessing the antioxidant activity of natural compounds.

-

Preparation of DPPH solution: A 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

-

Reaction Mixture: A solution of this compound at various concentrations in methanol is added to the DPPH solution.

-

Incubation: The mixture is shaken and incubated in the dark at room temperature for 30 minutes.

-

Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The EC₅₀ value is then calculated.

Conclusion

This compound, a dihydrophenanthrene from Pholidota chinensis, represents a promising natural product for the development of new anti-inflammatory and antioxidant therapies. Its well-defined mechanism of action, involving the modulation of the STAT3 and Nrf2 signaling pathways, provides a solid foundation for further preclinical and clinical investigations. The detailed information provided in this guide is intended to support and accelerate research efforts in this area.

References

The Discovery of Phochinenin I: A Technical Guide to its Isolation, Characterization, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phochinenin I, a dihydrophenanthrene derivative isolated from the pseudobulbs of the orchid Pholidota chinensis, has emerged as a promising natural product with significant therapeutic potential. For over fifteen years since its initial discovery, its biological activities remained largely unexplored until recent studies illuminated its potent anti-inflammatory and antioxidant properties. This technical guide provides a comprehensive overview of the discovery, isolation, structural elucidation, and biological activities of this compound, intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

Pholidota chinensis Lindl. is a perennial herb belonging to the Orchidaceae family, with a history of use in traditional medicine for treating various ailments.[1] Phytochemical investigations of this plant have led to the isolation of a diverse array of bioactive compounds, including stilbenoids and phenanthrenes.[1][2] Among these, this compound, a 9,10-dihydrophenanthrene, has garnered attention for its significant biological effects.[3] This document details the scientific journey of this compound, from its initial isolation to the elucidation of its mechanisms of action.

Discovery and Isolation

The initial isolation and characterization of this compound were reported by Wang et al. in 2007 in the Journal of Natural Medicines.[4] The study focused on identifying stilbene and dihydrophenanthrene derivatives from Pholidota chinensis with potential nitric oxide inhibitory and radical-scavenging activities.

Experimental Protocol: Isolation of this compound

The following protocol is based on the general methodologies for isolating stilbenoids and phenanthrenes from Pholidota chinensis as described in the literature.[2][5]

Plant Material: The pseudobulbs of Pholidota chinensis were collected, air-dried, and powdered.

Extraction: The powdered plant material was extracted with 95% ethanol at room temperature. The resulting extract was then concentrated under reduced pressure to yield a crude extract.

Fractionation: The crude extract was suspended in water and subjected to sequential partitioning with solvents of increasing polarity, typically n-hexane, ethyl acetate, and n-butanol. The ethyl acetate fraction, often showing the highest bioactivity, was selected for further separation.[2]

Chromatography: The ethyl acetate fraction was subjected to a series of chromatographic techniques to isolate individual compounds. This multi-step process generally involves:

-

Silica Gel Column Chromatography: The extract was loaded onto a silica gel column and eluted with a gradient of n-hexane and ethyl acetate. Fractions were collected and monitored by thin-layer chromatography (TLC).

-

Sephadex LH-20 Column Chromatography: Fractions rich in the target compounds were further purified on a Sephadex LH-20 column using methanol as the eluent.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification was achieved using preparative HPLC on a C18 column with a mobile phase typically consisting of a methanol-water or acetonitrile-water gradient.

This systematic approach led to the isolation of pure this compound.

Experimental Workflow

Structural Elucidation

The structure of this compound was determined through a combination of spectroscopic techniques, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[6]

Spectroscopic Data

While the specific numerical data from the original 2007 publication is not fully available in the immediate search results, the general data types used for structure elucidation are standard in natural product chemistry.

| Technique | Data Obtained | Purpose |

| Mass Spectrometry (MS) | Molecular ion peak (e.g., [M]+, [M+H]+) and fragmentation pattern. | Determination of molecular weight and elemental composition. |

| ¹H NMR | Chemical shifts (δ), coupling constants (J), and integration values. | Information on the number and connectivity of protons. |

| ¹³C NMR | Chemical shifts (δ) of carbon atoms. | Determination of the number and types of carbon atoms (e.g., CH, CH₂, CH₃, C). |

| 2D NMR (COSY, HSQC, HMBC) | Correlation signals between protons and carbons. | Elucidation of the complete molecular structure and stereochemistry. |

| This table represents the typical data required for structure elucidation and is based on standard methodologies.[6] |

Biological Activity and Mechanism of Action

Recent studies have revealed that this compound possesses significant anti-inflammatory and antioxidant properties.[3] These activities are attributed to its ability to modulate key signaling pathways involved in cellular stress and inflammation.

Anti-Inflammatory Activity

This compound has been shown to attenuate the inflammatory response in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.[7] Its anti-inflammatory effects are mediated through the following mechanisms:

-

Inhibition of Pro-inflammatory Mediators: this compound significantly reduces the production of nitric oxide (NO) and inhibits the expression of inducible nitric oxide synthase (iNOS).[1]

-

Reduction of Pro-inflammatory Cytokines: It decreases the secretion of key inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6).[7]

-

Modulation of the STAT3 Signaling Pathway: this compound suppresses the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3), a critical regulator of inflammatory responses.[3]

-

Downregulation of c-Myc: It leads to the downregulation of the c-Myc oncoprotein, which is implicated in inflammatory processes.[3]

Antioxidant Activity

This compound exhibits potent antioxidant effects by enhancing the cellular defense against oxidative stress. This is achieved through:

-

Activation of the Nrf2 Pathway: this compound upregulates the expression of Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response.[7]

-

Increased Antioxidant Enzyme Expression: Nrf2 activation leads to the increased expression of downstream antioxidant enzymes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

-

ROS Scavenging: By bolstering the cellular antioxidant defenses, this compound effectively reduces the levels of reactive oxygen species (ROS).

Signaling Pathways

Quantitative Data Summary

The biological activities of this compound and related compounds from Pholidota chinensis have been quantified in several studies.

| Activity | Compound | Assay | Result | Reference |

| Anti-inflammatory | This compound | NO production in LPS-stimulated RAW264.7 cells | Significant reduction at 5 and 10 µM | |

| This compound | TNF-α and IL-6 secretion | Approx. 11-12% reduction at 2.5 and 5 µM | ||

| Pholidotol A | NO production inhibition | IC₅₀ = 24.3 µM | [2] | |

| Pholidotol B | NO production inhibition | IC₅₀ = 17.1 µM | [2] | |

| Antioxidant | This compound | Nrf2, Mn-SOD, Cu/Zn-SOD, NQO1 mRNA expression in H₂O₂-challenged zebrafish | Dose-dependent upregulation at 25 and 50 µM |

Conclusion

This compound, a dihydrophenanthrene from Pholidota chinensis, represents a compelling lead compound for the development of novel anti-inflammatory and antioxidant therapies. Its multifaceted mechanism of action, involving the modulation of the STAT3, c-Myc, and Nrf2 signaling pathways, underscores its therapeutic potential. This technical guide provides a foundational resource for further research into the pharmacology, toxicology, and potential clinical applications of this compound. Future studies should focus on in vivo efficacy in disease models and preclinical development to fully realize the therapeutic promise of this natural product.

References

- 1. Dihydrophenanthrenes from medicinal plants of Orchidaceae: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New stilbenoids from Pholidota yunnanensis and their inhibitory effects on nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Dihydrophenanthrenes from a Sicilian Accession of Himantoglossum robertianum (Loisel.) P. Delforge Showed Antioxidant, Antimicrobial, and Antiproliferative Activities [mdpi.com]

- 5. Efficient Protocol for Isolation of Rhaponticin and Rhapontigenin with Consecutive Sample Injection from Fenugreek (Trigonella foenum-graecum L.) by HSCCC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Stilbene derivatives from Pholidota chinensis and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Biosynthesis Pathway of Phochinenin I: A Technical Guide

Disclaimer: The complete biosynthetic pathway of Phochinenin I has not been fully elucidated in the scientific literature. This document presents a scientifically inferred pathway based on the known biosynthesis of structurally related dihydrophenanthrenes in orchids, particularly from the genera Dendrobium and Phalaenopsis. The proposed pathway, experimental protocols, and quantitative data are based on analogous and well-characterized biosynthetic routes of similar compounds.

Introduction

This compound is a bioactive 9,10-dihydrophenanthrene derivative isolated from the orchid Pholidota chinensis. Dihydrophenanthrenes from orchids have garnered significant interest due to their diverse pharmacological activities, including anti-inflammatory, anti-tumor, and antioxidant properties[1]. Understanding the biosynthetic pathway of these compounds is crucial for their biotechnological production and for the development of novel therapeutic agents. This guide provides an in-depth overview of the proposed biosynthetic pathway of this compound, including the key enzymatic steps, relevant quantitative data from related pathways, and detailed experimental protocols.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to originate from the phenylpropanoid pathway, leading to the formation of a bibenzyl intermediate, which then undergoes intramolecular cyclization to form the dihydrophenanthrene core. Tricyclic 9,10-dihydrophenanthrenes are known to originate from phenylpropane derivatives through chain elongation and cyclization, with bibenzyls serving as bicyclic intermediates[2]. O-methylation is often a prerequisite for the conversion of bibenzyls into dihydrophenanthrenes[2].

The proposed pathway can be divided into two main stages:

-

Formation of the Bibenzyl Precursor: This stage involves the conversion of L-phenylalanine to a bibenzyl scaffold.

-

Conversion to this compound: This stage involves the cyclization of the bibenzyl precursor and subsequent modifications to yield this compound.

Key Enzymes and Intermediates

The following table summarizes the key enzymes and their proposed roles in the biosynthesis of this compound.

| Enzyme | Abbreviation | Proposed Function in this compound Biosynthesis |

| Phenylalanine Ammonia-Lyase | PAL | Catalyzes the deamination of L-phenylalanine to cinnamic acid, the entry point into the phenylpropanoid pathway. |

| Cinnamate-4-hydroxylase | C4H | A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to produce p-coumaric acid. |

| 4-Coumarate-CoA Ligase | 4CL | Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA. |

| Bibenzyl Synthase | BBS | A type III polyketide synthase that catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form a bibenzyl. |

| O-Methyltransferase | OMT | Catalyzes the methylation of hydroxyl groups on the bibenzyl intermediate. |

| Dihydrophenanthrene Synthase/Cyclase | DHS/DHC | A putative enzyme (likely a cytochrome P450 or a laccase) that catalyzes the intramolecular oxidative coupling of the bibenzyl to form the dihydrophenanthrene ring system. |

| Hydroxylase | HYD | A putative enzyme that introduces additional hydroxyl groups onto the dihydrophenanthrene core. |

Quantitative Data

Direct quantitative data for the biosynthesis of this compound is not available. However, data from studies on bibenzyl biosynthesis in related orchid species provide valuable insights.

Table 1: Total Bibenzyl Content in Different Tissues of Dendrobium sinense [3]

| Tissue | Total Bibenzyls (% of dry weight) |

| Roots | 1.31% |

| Pseudobulbs | 0.62% |

| Leaves | 0.72% |

Table 2: Kinetic Parameters of a Recombinant Bibenzyl Synthase (DsBBS) from Dendrobium sinense [3]

| Parameter | Value |

| Vmax | 0.88 ± 0.07 pmol s⁻¹ mg⁻¹ (for resveratrol production) |

Note: The Vmax was determined for the side-product resveratrol, as the direct bibenzyl product was not quantified in this specific assay.

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for elucidating and characterizing the biosynthetic pathway of this compound.

Protocol for Heterologous Expression and Purification of Bibenzyl Synthase (BBS)

This protocol is adapted from studies on BBS from Phalaenopsis sp.[2].

-

Gene Cloning:

-

Isolate total RNA from young, actively growing tissues of Pholidota chinensis.

-

Synthesize cDNA using reverse transcriptase.

-

Amplify the putative BBS gene using PCR with primers designed based on conserved regions of known orchid BBS genes.

-

Clone the PCR product into an E. coli expression vector (e.g., pET vector series).

-

-

Protein Expression:

-

Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)).

-

Grow the transformed cells in LB medium at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM.

-

Continue incubation at a lower temperature (e.g., 18-25°C) for 12-16 hours.

-

-

Protein Purification:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in lysis buffer and lyse the cells by sonication.

-

Centrifuge the lysate to remove cell debris.

-

If using a His-tagged construct, purify the recombinant protein from the supernatant using Ni-NTA affinity chromatography.

-

Elute the purified protein and dialyze against a storage buffer.

-

Verify the purity and size of the protein using SDS-PAGE.

-

Protocol for In Vitro Enzyme Assay of Bibenzyl Synthase (BBS)

This assay is designed to determine the activity and substrate specificity of the purified BBS enzyme.

-

Reaction Mixture:

-

Prepare a reaction mixture containing:

-

100 mM potassium phosphate buffer (pH 7.0)

-

1-2 µg of purified recombinant BBS

-

50 µM p-coumaroyl-CoA (starter substrate)

-

150 µM malonyl-CoA (extender substrate)

-

-

The total reaction volume is typically 50-100 µL.

-

-

Reaction Incubation:

-

Incubate the reaction mixture at 30°C for 30-60 minutes.

-

-

Reaction Termination and Product Extraction:

-

Stop the reaction by adding an equal volume of ethyl acetate.

-

Vortex thoroughly and centrifuge to separate the phases.

-

Transfer the organic (ethyl acetate) phase to a new tube and evaporate to dryness.

-

-

Product Analysis:

-

Resuspend the dried extract in a suitable solvent (e.g., methanol).

-

Analyze the products by HPLC or LC-MS to identify and quantify the bibenzyl product.

-

Visualizations

Proposed Biosynthetic Pathway of this compound

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for Pathway Elucidation

Caption: Experimental workflow for elucidating the this compound biosynthetic pathway.

Conclusion

While the precise biosynthetic pathway of this compound remains to be fully elucidated, the foundational knowledge of dihydrophenanthrene biosynthesis in orchids provides a robust framework for future research. The proposed pathway, starting from the phenylpropanoid pathway and proceeding through a bibenzyl intermediate, is supported by studies on analogous compounds. The experimental protocols and data presented in this guide offer a starting point for researchers aiming to characterize the enzymes and regulatory mechanisms involved in the production of this and other bioactive dihydrophenanthrenes. Further investigation, particularly through transcriptomic analysis of Pholidota chinensis and subsequent in vitro and in vivo characterization of candidate genes, will be essential to fully unravel the biosynthesis of this compound.

References

- 1. Dihydrophenanthrenes from medicinal plants of Orchidaceae: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The inducible 9, 10-dihydrophenanthrene pathway: characterization and expression of bibenzyl synthase and S-adenosylhomocysteine hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of the Key Bibenzyl Synthase in Dendrobium sinense - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of Phochinenin I: A Technical Guide for Researchers

An In-depth Examination of the Anti-inflammatory, Antioxidant, and Potential Anticancer Activities of a Novel Dihydrophenanthrene

Introduction

Phochinenin I, a dihydrophenanthrene-type monomer isolated from Pholidota chinensis, is an emerging natural compound with demonstrated bioactive properties.[1][2] While it has been isolated for over 15 years, comprehensive investigations into its pharmacological activities have only recently been undertaken.[1][2] This technical guide provides a detailed overview of the current understanding of this compound's biological activities, focusing on its anti-inflammatory and antioxidant effects. Additionally, it explores the potential for anticancer activity based on the established cytotoxicity of structurally related compounds. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved in its mechanism of action.

Core Biological Activities

Current research indicates that this compound possesses significant anti-inflammatory and antioxidant properties. These activities are attributed to its ability to modulate key cellular signaling pathways, thereby regulating the expression of inflammatory mediators and antioxidant enzymes.

Anti-inflammatory Activity

This compound has been shown to attenuate inflammatory responses in vitro. In lipopolysaccharide (LPS) and interferon-gamma (IFN-γ)-stimulated RAW264.7 macrophages, this compound treatment led to a significant reduction in the production of pro-inflammatory cytokines and mediators.[1]

Quantitative Data: Anti-inflammatory Effects of this compound

| Parameter | Concentration of this compound | Result | Reference |

| Nitric Oxide (NO) Production | 5 µM | Decreased | [1] |

| 10 µM | Decreased | [1] | |

| Interleukin-6 (IL-6) Secretion | 2.5 µM | ~12% reduction | [1] |

| 5 µM | ~12% reduction | [1] | |

| Tumor Necrosis Factor-alpha (TNF-α) Secretion | 2.5 µM | ~11% reduction | [1] |

| 5 µM | ~11% reduction | [1] |

Antioxidant Activity

This compound exhibits potent antioxidant effects both in vitro and in vivo. It has been demonstrated to reduce reactive oxygen species (ROS) production and enhance the cellular antioxidant defense system.[1]

Quantitative Data: Antioxidant Effects of this compound

| Model System | Parameter | Concentration of this compound | Result | Reference |

| LPS/IFN-γ-stimulated RAW264.7 cells | Nuclear Nrf2 Intensity | Not specified | >4-fold increase | [1] |

| H₂O₂-challenged Zebrafish Embryos | ROS Production | 12.5 µM | Significantly inhibited | [1] |

| 25 µM | Significantly inhibited | [1] | ||

| 50 µM | Significantly inhibited | [1] | ||

| Superoxide Dismutase (SOD) Activity | Not specified | Elevated | [1] | |

| Mn-SOD, Cu/Zn-SOD, Nrf2, and NQO1 gene expression | Not specified | Upregulated | [1] |

Potential Anticancer Activity

While direct studies on the anticancer activity of this compound are not yet available in the reviewed literature, the broader class of phenanthrenes and dihydrophenanthrenes, to which it belongs, has demonstrated cytotoxic properties against various tumor cell lines. These structurally related compounds have been shown to induce apoptosis and inhibit cancer cell proliferation. For instance, other dihydrophenanthrene derivatives have reported IC50 values against human cancer cell lines such as breast cancer MCF-7 and colon cancer CaCo2 cells. Given its chemical structure, this compound represents a promising candidate for future investigations into its potential as an anticancer agent.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key signaling pathways. The primary mechanisms identified involve the STAT3/c-Myc and Nrf2 pathways.

STAT3/c-Myc Signaling Pathway

This compound has been shown to suppress the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3) and downregulate the expression of c-Myc in LPS and IFN-γ-stimulated macrophages.[1] This pathway is crucial in mediating inflammatory responses.

Caption: Inhibition of the STAT3/c-Myc signaling pathway by this compound.

Nrf2 Signaling Pathway

This compound enhances the expression and nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response.[1] This leads to the upregulation of downstream antioxidant enzymes.

Caption: Activation of the Nrf2 antioxidant pathway by this compound.

Experimental Protocols

The following protocols are based on the methodologies described in the primary literature investigating this compound.

In Vitro Anti-inflammatory and Antioxidant Assays

1. Cell Culture and Treatment:

-

Cell Line: RAW264.7 macrophages.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

-

Treatment: Seed cells in appropriate plates (e.g., 6-well or 96-well) at a density of 1 x 10⁶ cells/well and allow to adhere overnight. Pre-treat cells with varying concentrations of this compound (e.g., 2.5, 5, 10 µM) for 6 hours. Stimulate with LPS (500 ng/mL) and IFN-γ (20 ng/mL) for the desired time (e.g., 3 hours for gene expression, 24 hours for cytokine secretion).

2. Nitric Oxide (NO) Assay:

-

After cell treatment, collect the cell culture supernatant.

-

Determine NO concentration using a Griess reagent kit according to the manufacturer's instructions.

-

Measure absorbance at 540 nm using a microplate reader.

3. ELISA for Cytokine Quantification:

-

Collect cell culture supernatants after treatment.

-

Measure the concentrations of IL-6 and TNF-α using commercially available ELISA kits.

-

Follow the manufacturer's protocol, which typically involves incubation with capture and detection antibodies, followed by a substrate reaction and absorbance reading at 450 nm.

4. Western Blotting:

-

Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate 30-50 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate with primary antibodies against target proteins (e.g., p-STAT3, STAT3, c-Myc, Nrf2, LC3B, p62) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect signals using an enhanced chemiluminescence (ECL) substrate and an imaging system.

5. Quantitative Real-Time PCR (qPCR):

-

Isolate total RNA from treated cells using a commercial kit (e.g., TRIzol or RNeasy).

-

Synthesize cDNA using a reverse transcription kit.

-

Perform qPCR using SYBR Green master mix and gene-specific primers for target genes (e.g., iNOS, TNF-α, IL-6) and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

-

Analyze data using the 2-ΔΔCt method.

6. Immunofluorescence Staining for Nrf2 Translocation:

-

Seed cells on coverslips in a 24-well plate and treat as described above.

-

Fix cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with goat serum.

-

Incubate with a primary antibody against Nrf2 overnight at 4°C.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Counterstain nuclei with DAPI.

-

Visualize and capture images using a confocal microscope.

In Vivo Antioxidant Assay (Zebrafish Model)

1. Zebrafish Husbandry and Embryo Collection:

-

Maintain wild-type AB strain zebrafish at 28.5°C on a 14-hour light/10-hour dark cycle.

-

Collect embryos post-fertilization and maintain them in E3 medium.

2. Oxidative Stress Induction and Treatment:

-

At 2 days post-fertilization (dpf), pre-treat embryos with this compound (12.5–50 µM) for 2 hours.

-

Induce oxidative stress by exposing the embryos to 0.5 mM H₂O₂ for 1 hour.

-

Include a positive control group treated with an antioxidant such as N-acetylcysteine (NAC).

3. ROS Detection:

-

After treatment, incubate embryos for 24 hours.

-

Detect ROS levels using a fluorescent ROS assay kit.

-

Image the embryos using a fluorescence microscope and quantify the fluorescence intensity.

4. Antioxidant Enzyme Activity and Gene Expression:

-

Homogenize treated zebrafish embryos.

-

Measure SOD activity using a commercial assay kit.

-

Isolate total RNA and perform qPCR as described for the in vitro assays to determine the expression levels of antioxidant genes (Mn-SOD, Cu/Zn-SOD, Nrf2, NQO1).

Experimental Workflow Visualization

Caption: Workflow for assessing the biological activity of this compound.

Conclusion

This compound is a promising natural product with well-documented anti-inflammatory and antioxidant activities. Its mechanisms of action, involving the modulation of the STAT3/c-Myc and Nrf2 signaling pathways, provide a solid foundation for its potential therapeutic applications. While direct evidence of its anticancer effects is currently lacking, the established cytotoxicity of other dihydrophenanthrenes suggests that this is a valuable area for future research. The experimental protocols and data presented in this guide offer a comprehensive resource for scientists investigating the biological activities of this compound and related compounds, facilitating further exploration into its full therapeutic potential.

References

- 1. This compound, a Bioactive Constituent from Pholidota chinensis, Attenuates Inflammatory Response and Oxidative Stress In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a Bioactive Constituent from Pholidota chinensis, Attenuates Inflammatory Response and Oxidative Stress In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Phochinenin I: A Technical Guide to its Role in Cellular Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phochinenin I, a dihydrophenanthrene derivative isolated from Pholidota chinensis, is an emerging bioactive compound with significant therapeutic potential.[1] Initially recognized for its role in traditional medicine, recent scientific investigations have begun to elucidate its mechanisms of action at a molecular level. This technical guide provides a comprehensive overview of the known and potential roles of this compound in critical cellular pathways, focusing on its anti-inflammatory, antioxidant, and prospective anti-cancer activities. This document synthesizes current research, presenting quantitative data, detailed experimental protocols, and visual pathway diagrams to serve as a resource for researchers in pharmacology and drug development.

Core Cellular Mechanisms of this compound

Current research demonstrates that this compound exerts its primary biological effects through the modulation of two key cellular pathways: the STAT3 signaling cascade and the Nrf2 antioxidant response pathway.

Anti-inflammatory Pathway: Inhibition of STAT3 Signaling

This compound has been identified as a potent anti-inflammatory agent.[2] Its mechanism involves the direct interference with the Signal Transducer and Activator of Transcription 3 (STAT3) pathway, a critical regulator of inflammatory responses.

In inflammatory conditions, such as those induced by lipopolysaccharide (LPS) and interferon-gamma (IFN-γ), STAT3 becomes phosphorylated (p-STAT3). This activation leads to its dimerization and translocation to the nucleus, where it drives the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and inducible nitric oxide synthase (iNOS).[3][4]

This compound alleviates this inflammatory cascade by suppressing the phosphorylation of STAT3.[2][3][4] This inhibitory action prevents the downstream expression of inflammatory mediators. Furthermore, this suppression is linked to the downregulation of c-Myc, a proto-oncogene that is a target of STAT3 and is connected to numerous anti-inflammatory and antioxidant pathways.[2][3][4]

Caption: this compound inhibits inflammation by suppressing STAT3 phosphorylation.

Antioxidant Pathway: Activation of Nrf2 Signaling

This compound also demonstrates significant antioxidant properties by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of cellular redox homeostasis.[4] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by its inhibitor, Keap1.

Upon stimulation by this compound, Nrf2 is released from Keap1 and translocates to the nucleus.[4] In the nucleus, Nrf2 binds to Antioxidant Response Elements (AREs) in the promoter regions of various antioxidant genes. This binding initiates the transcription of a suite of protective enzymes, including Superoxide Dismutase (SOD) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[3] The upregulation of these enzymes enhances the cell's capacity to neutralize reactive oxygen species (ROS), thereby reducing oxidative stress.[4]

Caption: this compound promotes antioxidant defense by activating the Nrf2 pathway.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on key inflammatory markers in LPS/IFN-γ-stimulated RAW264.7 macrophages.

Table 1: Effect of this compound on Nitric Oxide (NO) Production

| Treatment Group | This compound Conc. (µM) | NO Production (Relative to LPS Control) |

|---|---|---|

| Control | 0 | - |

| LPS + IFN-γ | 0 | 100% |

| LPS + IFN-γ + PI | 5 | Significantly Decreased |

| LPS + IFN-γ + PI | 10 | Significantly Decreased |

Data derived from qualitative descriptions in the source material indicating significant reduction.[5]

Table 2: Effect of this compound on Pro-inflammatory Cytokine Secretion

| Treatment Group | This compound Conc. (µM) | IL-6 Reduction (%) | TNF-α Reduction (%) |

|---|---|---|---|

| LPS + IFN-γ | 0 | 0% | 0% |

| LPS + IFN-γ + PI | 2.5 | ~12% | ~11% |

| LPS + IFN-γ + PI | 5 | ~12% | ~11% |

| LPS + IFN-γ + PI | 10 | Negligible Effect | Negligible Effect |

Data represents approximate percentage reduction compared to LPS/IFN-γ treated controls.[5]

Prospective Cellular Pathways: Apoptosis and Cell Cycle Arrest

While direct studies on the effects of this compound on apoptosis and cell cycle are currently unavailable, research on structurally similar dihydrophenanthrene derivatives suggests this is a promising area for future investigation. These compounds have demonstrated significant anti-cancer activity by inducing both apoptosis and cell cycle arrest in various cancer cell lines.

-

Apoptosis Induction: Several dihydrophenanthrenes have been shown to induce apoptosis. For example, 2-methoxy-9,10-dihydrophenanthrene-4,5-diol modulates the expression of key apoptosis-related proteins such as Bax and Bcl-2.[4] Another derivative, cymensifin A, showed a higher percentage of apoptosis in breast and colon cancer cells compared to cisplatin.[3] This suggests this compound may also engage intrinsic or extrinsic apoptotic pathways.

-

Cell Cycle Arrest: A dihydrophenanthrene known as HMP was found to halt the cell cycle in the G2/M phase in human lung cancer cells.[6] This was achieved by down-regulating key cell cycle regulatory proteins, including Cdc25C, Cdk1, and cyclinB1.[6] It is plausible that this compound could possess similar capabilities to arrest cell proliferation at critical checkpoints.

These findings strongly suggest that the anti-cancer potential of this compound warrants dedicated investigation, particularly its influence on apoptotic and cell cycle pathways.

Caption: Hypothesized anti-cancer actions of this compound based on related compounds.

Detailed Experimental Protocols

Protocol: Induction of Inflammation in RAW264.7 Macrophages

This protocol describes the method for inducing an inflammatory response in RAW264.7 cells, which is a standard model for screening anti-inflammatory compounds.

Caption: Experimental workflow for assessing the anti-inflammatory effects of this compound.

Methodology:

-

Cell Culture: Seed RAW264.7 murine macrophage cells in 6-well plates at a density of 1 x 10^6 cells/well. Allow cells to adhere by incubating for 24 hours at 37°C in a 5% CO2 atmosphere.[7]

-

Pre-treatment: Treat the cells with varying concentrations of this compound (e.g., 2.5, 5, 10 µM) for 6 hours. Include a vehicle-only control group.

-

Inflammatory Stimulation: After pre-treatment, add Lipopolysaccharide (LPS) (1 µg/mL) and Interferon-gamma (IFN-γ) to the cell culture medium to induce inflammation. Incubate for an additional 3 to 24 hours, depending on the target marker.[7]

-

Sample Collection:

-

Supernatant: Collect the cell culture supernatant to measure secreted cytokines (TNF-α, IL-6) and nitric oxide (NO).

-

Cell Lysate: Wash the remaining cells with cold PBS and lyse them using RIPA buffer to extract total protein for Western blot analysis.

-

-

Analysis:

-

Nitric Oxide: Measure NO levels in the supernatant using the Griess reaction assay.[7][8]

-

Cytokines: Quantify TNF-α and IL-6 concentrations in the supernatant using commercial ELISA kits.

-

Protein Expression: Analyze the expression and phosphorylation levels of STAT3 and Nrf2 in the cell lysates via Western blotting.

-

Protocol: Western Blot Analysis for p-STAT3 and Nrf2

This protocol outlines the general steps for detecting protein levels of phosphorylated STAT3 and total Nrf2 via Western blotting.

Methodology:

-

Protein Quantification: Determine the protein concentration of each cell lysate sample using a BCA protein assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for p-STAT3 (Tyr705), total STAT3, Nrf2, and a loading control (e.g., GAPDH or β-actin).

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Quantification: Use densitometry software (e.g., ImageJ) to quantify the band intensities. Normalize the protein of interest's signal to the loading control.

Conclusion and Future Directions

This compound is a promising natural compound with well-defined anti-inflammatory and antioxidant activities mediated through the STAT3 and Nrf2 pathways. The quantitative data confirm its efficacy in reducing key inflammatory markers in vitro. While its direct effects on apoptosis and cell cycle regulation remain to be elucidated, the potent anti-cancer activities of structurally related dihydrophenanthrenes provide a strong rationale for investigating this compound as a potential therapeutic agent in oncology. Future research should focus on in-depth studies of its effects on cancer cell proliferation, apoptosis, and cell cycle progression, alongside in vivo studies to validate its therapeutic efficacy and safety profile.

References

- 1. This compound, a Bioactive Constituent from Pholidota chinensis, Attenuates Inflammatory Response and Oxidative Stress In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a Bioactive Constituent from Pholidota chinensis, Attenuates Inflammatory Response and Oxidative Stress In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Three New Dihydrophenanthrene Derivatives from Cymbidium ensifolium and Their Cytotoxicity against Cancer Cells [mdpi.com]

- 4. Isolation and Identification of Dihydrophenanthrene Derivatives from Dendrobium virgineum with Protective Effects against Hydrogen-Peroxide-Induced Oxidative Stress of Human Retinal Pigment Epithelium ARPE-19 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel 9, 10-dihydrophenanthrene derivatives from Eria bambusifolia with cytotoxicity aganist human cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of 5,6-Dihydroxy-2,4-Dimethoxy-9,10-Dihydrophenanthrene on G2/M Cell Cycle Arrest and Apoptosis in Human Lung Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cell cycle-specific loading of condensin I is regulated by the N-terminal tail of its kleisin subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Multifaceted role of prohibitin in cell survival and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Isolation of Phochinenin I from Pholidota chinensis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phochinenin I is a dihydrophenanthrene compound isolated from the orchid Pholidota chinensis. Recent studies have highlighted its potential as a bioactive molecule with significant anti-inflammatory and antioxidant properties. It has been shown to modulate key cellular signaling pathways, including the STAT3 and Nrf2 pathways, making it a compound of interest for further investigation in drug discovery and development. These application notes provide a comprehensive protocol for the isolation and purification of this compound from Pholidota chinensis, as well as an overview of its known biological activities and mechanisms of action.

Data Presentation

While specific quantitative yields for this compound have not been detailed in the reviewed literature, the following table summarizes the purity of similar 9,10-dihydrophenanthrene compounds isolated from Pholidota chinensis using the described methods.

| Compound Class | Purification Method | Purity (%) | Reference |

| 9,10-Dihydrophenanthrenes | High-Speed Counter-Current Chromatography (HSCCC) | > 94 | [1] |

Experimental Protocols

This section outlines a synthesized, multi-step protocol for the isolation and purification of this compound from the whole plant material of Pholidota chinensis.

Extraction of Crude Phenolic Compounds

This initial step involves the extraction of a broad range of compounds, including this compound, from the dried plant material.

Materials and Reagents:

-

Dried whole plant of Pholidota chinensis

-

95% Ethanol (EtOH)

-

Rotary evaporator

-

Grinder or mill

-

Large glass container for extraction

-

Filter paper

Protocol:

-

Grind the dried whole plant of Pholidota chinensis into a coarse powder.

-

Macerate the powdered plant material in 95% ethanol at room temperature. A common ratio is 1:10 (w/v) of plant material to solvent.

-

Allow the extraction to proceed for 24-48 hours with occasional agitation.

-

Filter the extract through filter paper to remove the solid plant material.

-

Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude ethanol extract.

Fractionation by Silica Gel Column Chromatography

The crude extract is then fractionated to separate compounds based on their polarity.

Materials and Reagents:

-

Crude ethanol extract of Pholidota chinensis

-

Silica gel (60-120 mesh)

-

Glass chromatography column

-

Solvents for gradient elution (e.g., n-hexane, ethyl acetate, methanol)

-

Collection tubes

-

Thin Layer Chromatography (TLC) plates and developing chamber

Protocol:

-

Prepare a silica gel slurry in a non-polar solvent (e.g., n-hexane) and pack it into the chromatography column.

-

Dissolve the crude ethanol extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

-

Carefully load the dried, extract-adsorbed silica gel onto the top of the packed column.

-

Elute the column with a solvent gradient of increasing polarity. A typical gradient might start with 100% n-hexane and gradually increase the proportion of ethyl acetate and then methanol.

-

Collect fractions of the eluate in separate tubes.

-

Monitor the separation of compounds in the collected fractions using Thin Layer Chromatography (TLC).

-

Combine fractions containing compounds with similar TLC profiles, which are expected to include 9,10-dihydrophenanthrenes.

Purification by High-Speed Counter-Current Chromatography (HSCCC)

The final purification of this compound is achieved using HSCCC, a liquid-liquid chromatography technique.[1]

Materials and Reagents:

-

Fractionated extract from silica gel chromatography

-

HSCCC instrument

-

Solvent system: n-hexane/ethyl acetate/methanol/water (e.g., in a 1.6:0.8:1.2:0.4 v/v/v/v ratio)[1]

-

UV detector

Protocol:

-

Prepare the two-phase solvent system by thoroughly mixing the components in a separatory funnel and allowing the layers to separate.[2]

-

Fill the HSCCC column with the upper phase (stationary phase).[2]

-

Pump the lower phase (mobile phase) through the column at a constant flow rate until hydrodynamic equilibrium is established.[2]

-

Dissolve the semi-purified fraction containing the 9,10-dihydrophenanthrenes in the mobile phase.[2]

-

Inject the sample into the HSCCC system.

-

Monitor the effluent with a UV detector (e.g., at 280 nm for phenanthrenes).

-

Collect the fractions corresponding to the peaks of interest.

-

Analyze the purity of the collected fractions containing this compound using High-Performance Liquid Chromatography (HPLC) and confirm its identity using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

Visualizations

Experimental Workflow

Caption: Experimental workflow for the isolation of this compound.

Signaling Pathways of this compound

References

Phochinenin I: In Vitro Experimental Models for Drug Discovery and Development

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Phochinenin I, a dihydrophenanthrene compound, has garnered attention for its potential therapeutic applications. In vitro studies have begun to elucidate its bioactivities, revealing promising anti-inflammatory, antioxidant, and potential anticancer properties. This document provides a comprehensive overview of the in vitro experimental models used to characterize this compound, complete with detailed protocols, data summaries, and visual representations of signaling pathways and experimental workflows.

Anti-inflammatory and Antioxidant Activities

This compound has been investigated for its ability to modulate inflammatory and oxidative stress pathways, primarily in macrophage cell lines.

In Vitro Model: Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ)-induced RAW264.7 Macrophages

This model mimics an inflammatory state in macrophages, providing a platform to assess the anti-inflammatory and antioxidant potential of therapeutic candidates.

Summary of Quantitative Data:

The following table summarizes the reported effects of this compound in the LPS/IFN-γ-induced RAW264.7 macrophage model.

| Parameter | Effect of this compound | Concentration | Reference |

| TNF-α Secretion | Decrease | Not Specified | [1][2] |

| IL-6 Secretion | Decrease | Not Specified | [1][2] |

| Nitric Oxide (NO) Secretion | Decrease | Not Specified | [1][2] |

| iNOS Expression | Inhibition | Not Specified | [1][2] |

| Nrf2 Expression | Enhancement | Not Specified | [1][2] |

| STAT3 Phosphorylation | Suppression | Not Specified | [1][2] |

| c-Myc Expression | Downregulation | Not Specified | [1][2] |

Experimental Protocols:

1. Cell Culture and Treatment:

-

Cell Line: RAW264.7 murine macrophages.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

-

Treatment:

-

Seed RAW264.7 cells in appropriate culture plates.

-

Pre-treat cells with varying concentrations of this compound for a specified duration (e.g., 2 hours).

-

Induce inflammation by adding LPS (e.g., 1 µg/mL) and IFN-γ (e.g., 10 ng/mL) to the culture medium.

-

Incubate for the desired time period (e.g., 24 hours).

-

2. Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6):

-

Method: Enzyme-Linked Immunosorbent Assay (ELISA).

-

Protocol:

-

Collect the cell culture supernatant after treatment.

-

Perform ELISA for TNF-α and IL-6 according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the concentration of cytokines based on a standard curve.

-

3. Nitric Oxide (NO) Assay:

-

Method: Griess Reagent Assay.

-

Protocol:

-

Collect the cell culture supernatant.

-

Mix an equal volume of the supernatant with Griess reagent.

-

Incubate at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm.

-

Determine the NO concentration using a sodium nitrite standard curve.

-

4. Western Blot Analysis for Protein Expression (iNOS, Nrf2, p-STAT3, c-Myc):

-

Protocol:

-

Lyse the treated cells to extract total protein.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with primary antibodies against iNOS, Nrf2, p-STAT3, STAT3, and c-Myc overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Use a loading control (e.g., β-actin or GAPDH) for normalization.

-

Signaling Pathway Diagram:

References

Application Notes and Protocols for In Vivo Studies of Phochinenin I in Zebrafish Models

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phochinenin I, a dihydrophenanthrene-type monomer isolated from Pholidota chinensis, has demonstrated significant protective effects against inflammatory responses and oxidative stress.[1][2] In vivo studies utilizing the zebrafish (Danio rerio) model have been instrumental in elucidating its bioactivity, particularly its antioxidant properties.[1] Zebrafish are a powerful vertebrate model for in vivo studies due to their genetic tractability, optical transparency during early development, and high physiological conservation with mammals, making them ideal for high-throughput screening of natural compounds.[1]

This document provides detailed application notes and experimental protocols for assessing the in vivo efficacy of this compound in a chemically-induced oxidative stress model in zebrafish embryos.

Data Presentation

The following tables summarize the quantitative data from in vivo studies of this compound in a hydrogen peroxide (H₂O₂)-induced oxidative stress zebrafish model.

Table 1: Effect of this compound on Reactive Oxygen Species (ROS) Production in H₂O₂-Induced Zebrafish Embryos

| Treatment Group | This compound Concentration (µM) | Relative ROS Levels (Fluorescence Intensity) |

| Control | 0 | Baseline |

| H₂O₂ Model | 0 | Significantly Increased |

| This compound | 12.5 | Significantly Decreased |

| This compound | 25 | Significantly Decreased |

| This compound | 50 | Significantly Decreased |

Note: Data presented here is a qualitative summary based on the described significant inhibition of ROS production.[1] Actual fluorescence intensity values would be instrument-dependent.

Table 2: Effect of this compound on Superoxide Dismutase (SOD) Activity in H₂O₂-Induced Zebrafish Embryos

| Treatment Group | This compound Concentration (µM) | Relative SOD Activity |

| Control | 0 | Baseline |

| H₂O₂ Model | 0 | Significantly Decreased |

| This compound | 50 | Significantly Restored |

Note: This summary is based on the described significant restoration of SOD activity.[1] Specific units of activity would depend on the assay kit used.

Experimental Protocols

Zebrafish Husbandry and Embryo Collection

-

Animal Maintenance: Wild-type AB strain zebrafish are maintained in a recirculating aquarium system at 28.5 ± 0.5°C with a 14-hour light/10-hour dark cycle.[1]

-

Feeding: Adult fish are fed with appropriate food, such as Artemia nauplii, three times daily.[1]

-

Embryo Collection: Embryos are collected within 45 minutes of fertilization.

-

Embryo Maintenance: Collected embryos are rinsed and maintained in E3 medium (5.0 mM NaCl, 0.17 mM KCl, 0.4 mM CaCl₂, 0.16 mM MgSO₄) at 28.5 ± 0.5°C.[1]

H₂O₂-Induced Oxidative Stress Model in Zebrafish Embryos

This protocol describes the induction of oxidative stress in zebrafish embryos and the subsequent treatment with this compound.

-

Embryo Staging: Use embryos at 2 days post-fertilization (dpf).[1]

-

Pre-treatment: Pre-treat the embryos with varying concentrations of this compound (e.g., 12.5, 25, and 50 µM) for 2 hours.[1]

-

Induction of Oxidative Stress: Following pre-treatment, expose the embryos to 0.5 mM H₂O₂ for 1 hour to induce oxidative stress.[1]

-

Control Groups:

-

Incubation: After the 1-hour H₂O₂ exposure, wash the embryos and incubate them in fresh E3 medium for 24 hours at 28.0 ± 0.5°C.[1]

Measurement of Reactive Oxygen Species (ROS)

-

Staining: After the 24-hour incubation, detect intracellular ROS levels using a suitable fluorescent probe, such as DCFH-DA, following the manufacturer's instructions (e.g., ROS Assay Kit).[1]

-

Imaging: Image the stained embryos using a fluorescence microscope.

-

Analysis: Quantify the fluorescence intensity of individual embryos to determine the relative levels of ROS production.

Superoxide Dismutase (SOD) Activity Assay

-

Sample Preparation: Following treatment and incubation, collect zebrafish embryos (2 dpf).[1]

-

Homogenization: Homogenize the embryos on ice in an appropriate lysis buffer.[1]

-

Assay: Measure the SOD activity in the homogenates using a commercial SOD Activity Assay Kit according to the manufacturer's protocol.[1]

Quantitative Polymerase Chain Reaction (qPCR) for Gene Expression Analysis

-

RNA Extraction: Extract total RNA from treated and control zebrafish embryos.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR: Perform qPCR to analyze the expression levels of target genes involved in the antioxidant response, such as Mn-SOD, Cu/Zn-SOD, and NQO1.[1] Use appropriate housekeeping genes for normalization.

Visualizations

Signaling Pathway

Caption: this compound antioxidant signaling pathway in zebrafish.

Experimental Workflow

Caption: Experimental workflow for this compound in vivo study.

References

- 1. This compound, a Bioactive Constituent from Pholidota chinensis, Attenuates Inflammatory Response and Oxidative Stress In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a Bioactive Constituent from Pholidota chinensis, Attenuates Inflammatory Response and Oxidative Stress In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for H2O2-Induced Oxidative Stress Models Featuring Phochinenin I

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing Phochinenin I in hydrogen peroxide (H₂O₂)-induced oxidative stress models. The information is curated for researchers in pharmacology, cell biology, and drug discovery investigating the therapeutic potential of natural compounds against oxidative damage.

Introduction to this compound and Oxidative Stress

This compound is a dihydrophenanthrene-type monomer isolated from the medicinal orchid Pholidota chinensis.[1] Recent studies have unveiled its significant protective effects against inflammation and oxidative stress.[1] Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Hydrogen peroxide (H₂O₂) is a commonly used exogenous agent to induce oxidative stress in both in vitro and in vivo models due to its ability to generate highly reactive hydroxyl radicals, leading to cellular damage.[2][3][4]

This compound has demonstrated potent antioxidant properties by enhancing the expression of key antioxidant enzymes and modulating crucial signaling pathways involved in the cellular stress response.[1] This makes it a promising candidate for the development of novel therapeutic agents targeting oxidative stress-related pathologies.

Mechanism of Action of this compound in H₂O₂-Induced Oxidative Stress

This compound mitigates H₂O₂-induced oxidative stress primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1] Under conditions of oxidative stress, this compound promotes the nuclear translocation of Nrf2.[1] In the nucleus, Nrf2 binds to the antioxidant response element (ARE), leading to the upregulation of a battery of antioxidant and detoxification genes.[5][6]

Key molecular events in the protective action of this compound include:

-

Reduction of ROS levels: this compound treatment significantly scavenges excess ROS generated by H₂O₂ exposure.[1]

-

Enhancement of Antioxidant Enzyme Activity: It boosts the activity of crucial antioxidant enzymes like superoxide dismutase (SOD).[1]

-

Upregulation of Antioxidant Genes: this compound increases the expression of Nrf2-dependent genes, including Mn-SOD, Cu/Zn-SOD, and NAD(P)H:quinone oxidoreductase 1 (NQO1).[1]

Furthermore, in inflammatory models that also involve oxidative stress, this compound has been shown to suppress the phosphorylation of STAT3 and downregulate c-Myc expression, indicating a multi-faceted mechanism of action.[1]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound in an H₂O₂-induced oxidative stress model in zebrafish embryos.

Table 1: Effect of this compound on Reactive Oxygen Species (ROS) Levels in H₂O₂-Treated Zebrafish Embryos

| Treatment Group | ROS Levels (Relative Fluorescence) | Percentage Reduction vs. H₂O₂ Model |

| Control | Baseline | N/A |

| H₂O₂ (0.5 mM) | Significantly elevated vs. Control | N/A |

| H₂O₂ + this compound (50 µM) | Significantly reduced vs. H₂O₂ Model | Data suggests significant reduction |

| H₂O₂ + NAC (50 µM) | Significantly reduced vs. H₂O₂ Model | Data suggests significant reduction |

| NAC (N-acetylcysteine) is a standard antioxidant used as a positive control. |

Table 2: Effect of this compound on Superoxide Dismutase (SOD) Activity in H₂O₂-Treated Zebrafish Embryos

| Treatment Group | SOD Activity | Percentage Restoration vs. H₂O₂ Model |

| Control | High | N/A |

| H₂O₂ (0.5 mM) | Significantly reduced vs. Control | N/A |

| H₂O₂ + this compound (50 µM) | Significantly restored vs. H₂O₂ Model | Data suggests significant restoration |

| Data derived from studies demonstrating a significant (p < 0.001) restoration of SOD activity with this compound treatment compared to the H₂O₂-treated group.[1] |

Experimental Protocols

Protocol 1: In Vivo H₂O₂-Induced Oxidative Stress Model in Zebrafish Embryos

This protocol describes the induction of oxidative stress in zebrafish embryos using H₂O₂ and subsequent treatment with this compound to evaluate its protective effects.[1]

Materials:

-

Wild-type zebrafish (Danio rerio) embryos

-

Embryo medium (E3)

-

Hydrogen peroxide (H₂O₂) solution

-

This compound (PI)

-

N-acetylcysteine (NAC) as a positive control

-

2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) for ROS detection

-

SOD assay kit

-

Multi-well plates

-

Incubator at 28.5°C

Procedure:

-

Embryo Collection and Staging: Collect freshly fertilized zebrafish embryos and maintain them in E3 medium at 28.5°C. Stage the embryos to the desired developmental point (e.g., 24 hours post-fertilization).

-

Treatment Groups: Prepare the following treatment groups in a multi-well plate:

-

Control group: Embryos in E3 medium.

-

H₂O₂ model group: Embryos in E3 medium containing 0.5 mM H₂O₂.

-

This compound treatment group: Embryos pre-treated with 50 µM this compound for a specified duration (e.g., 1 hour) followed by co-incubation with 0.5 mM H₂O₂.

-

Positive control group: Embryos pre-treated with 50 µM NAC followed by co-incubation with 0.5 mM H₂O₂.

-

-

Incubation: Incubate the embryos for a defined period (e.g., 2-4 hours) at 28.5°C.

-

ROS Measurement:

-

After incubation, wash the embryos with E3 medium.

-

Incubate the embryos with DCFH-DA solution in the dark.

-

Wash the embryos again to remove excess probe.

-

Measure the fluorescence intensity using a spectrofluorometer to quantify intracellular ROS levels.

-

-

SOD Activity Assay:

-

Homogenize the embryos from each treatment group in assay buffer.

-

Centrifuge the homogenates to collect the supernatant.

-

Determine the protein concentration of the supernatant.

-

Measure SOD activity using a commercial SOD assay kit according to the manufacturer's instructions.

-

-

Gene Expression Analysis (Optional):

-

Extract total RNA from the embryos.

-

Perform reverse transcription to synthesize cDNA.

-

Conduct quantitative real-time PCR (qRT-PCR) to analyze the expression levels of Nrf2, Mn-SOD, Cu/Zn-SOD, and NQO1.

-

Visualizations

Caption: Experimental workflow for assessing the protective effects of this compound.

Caption: this compound signaling pathway in mitigating oxidative stress.

References

- 1. This compound, a Bioactive Constituent from Pholidota chinensis, Attenuates Inflammatory Response and Oxidative Stress In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Shikonin attenuates H2O2-induced oxidative injury in HT29 cells via antioxidant activities and the inhibition of mitochondrial pathway-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Resistance to H2O2-induced oxidative stress in human cells of different phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Signaling Pathways in Oxidative Stress-Induced Neurodegenerative Diseases: A Review of Phytochemical Therapeutic Interventions | MDPI [mdpi.com]

- 6. mdpi.com [mdpi.com]

Application Notes and Protocols: Assaying Phochinenin I's Effect on iNOS Expression

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phochinenin I, a dihydrophenanthrene-type monomer isolated from Pholidota chinensis, has demonstrated significant anti-inflammatory and antioxidant properties.[1][2] This document provides detailed application notes and experimental protocols to investigate the effect of this compound on the expression of inducible nitric oxide synthase (iNOS). Overexpression of iNOS is a hallmark of various inflammatory conditions, leading to excessive production of nitric oxide (NO), a key mediator of inflammation and cellular damage.[1][3] These protocols are designed for researchers in drug discovery and development to assess the therapeutic potential of this compound and similar compounds. The primary model system described is the lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) stimulated RAW264.7 macrophage cell line, a well-established in vitro model for studying inflammation and iNOS inhibition.[1]

Mechanism of Action: this compound's Effect on iNOS Expression

This compound has been shown to attenuate the inflammatory response by reducing the secretion of nitric oxide (NO) through the inhibition of iNOS expression.[1][2] The underlying mechanism involves the modulation of key signaling pathways. Specifically, this compound suppresses the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3) and downregulates the expression of c-Myc.[1][2] Concurrently, it enhances the expression of Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of antioxidant responses.[1][2] This dual action of inhibiting pro-inflammatory signaling and promoting antioxidant pathways contributes to its overall anti-inflammatory effect.

Signaling Pathway of this compound in Inhibiting iNOS Expression

Caption: Signaling pathway of this compound inhibiting iNOS expression.

Data Presentation

The following tables summarize the expected quantitative data from experiments investigating the effect of this compound on iNOS expression and related markers in LPS/IFN-γ stimulated RAW264.7 macrophages.

Table 1: Effect of this compound on Nitric Oxide (NO) Production

| Treatment Group | This compound (µM) | NO Production (µM) | % Inhibition |

| Control | 0 | Baseline | - |

| LPS/IFN-γ | 0 | Increased | 0 |

| LPS/IFN-γ + this compound | 2.5 | Reduced | X% |

| LPS/IFN-γ + this compound | 5 | Further Reduced | Y% |

| LPS/IFN-γ + this compound | 10 | Significantly Reduced | Z% |

Table 2: Effect of this compound on iNOS mRNA and Protein Expression

| Treatment Group | This compound (µM) | Relative iNOS mRNA Expression (fold change) | Relative iNOS Protein Expression (fold change) |

| Control | 0 | 1.0 | 1.0 |

| LPS/IFN-γ | 0 | >10 | >10 |

| LPS/IFN-γ + this compound | 10 | Decreased vs. LPS/IFN-γ | Decreased vs. LPS/IFN-γ |

Table 3: Effect of this compound on Key Signaling Proteins

| Treatment Group | This compound (µM) | Relative p-STAT3/STAT3 Ratio | Relative c-Myc Expression | Relative Nrf2 Expression |

| Control | 0 | 1.0 | 1.0 | 1.0 |

| LPS/IFN-γ | 0 | Increased | Increased | No significant change |

| LPS/IFN-γ + this compound | 10 | Decreased vs. LPS/IFN-γ | Decreased vs. LPS/IFN-γ | Increased vs. LPS/IFN-γ |

Experimental Protocols

Experimental Workflow

Caption: Overall experimental workflow for assaying this compound's effect.

Protocol 1: Cell Culture and Treatment

-

Cell Line: RAW264.7 murine macrophage cell line.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.

-

Seeding: Seed RAW264.7 cells in appropriate culture plates (e.g., 96-well for Griess assay, 6-well for RNA/protein extraction) and allow them to adhere overnight.

-

Treatment:

-

Pre-treat the cells with varying concentrations of this compound (e.g., 2.5, 5, 10 µM) for 1-2 hours.

-

Subsequently, stimulate the cells with LPS (1 µg/mL) and IFN-γ (10 ng/mL) for the desired time period (e.g., 24 hours for NO measurement, 6 hours for mRNA analysis, and 12-24 hours for protein analysis).

-

Include appropriate controls: untreated cells, cells treated with vehicle (e.g., DMSO), and cells stimulated with LPS/IFN-γ only.

-

Protocol 2: Griess Assay for Nitric Oxide (NO) Measurement

This assay measures the concentration of nitrite (NO2-), a stable and nonvolatile breakdown product of NO.[4][5][6][7][8]

-

Reagent Preparation:

-

Griess Reagent A: 1% (w/v) sulfanilamide in 5% phosphoric acid.

-

Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in water.

-

Nitrite Standard: Prepare a standard curve using sodium nitrite (e.g., 0-100 µM).

-

-

Procedure:

-

Collect 50 µL of cell culture supernatant from each well of a 96-well plate.

-

Add 50 µL of Griess Reagent A to each supernatant sample and standard.

-

Incubate for 5-10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B to each well.

-

Incubate for another 5-10 minutes at room temperature, protected from light. A purple color will develop.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Calculation: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.

Protocol 3: Quantitative Real-Time PCR (qPCR) for iNOS mRNA Expression

This protocol quantifies the relative expression levels of iNOS mRNA.[9][10][11][12]

-

RNA Extraction:

-

Harvest the cells and extract total RNA using a suitable kit (e.g., TRIzol reagent or a column-based kit) according to the manufacturer's instructions.

-

Assess RNA quality and quantity using a spectrophotometer.

-

-

cDNA Synthesis:

-

Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit with oligo(dT) or random primers.

-

-

qPCR:

-

Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for iNOS and a housekeeping gene (e.g., β-actin or GAPDH), and a SYBR Green master mix.

-

Primer Sequences (example for murine iNOS):

-

Perform the qPCR using a real-time PCR detection system with a typical cycling protocol: initial denaturation, followed by 40 cycles of denaturation, annealing, and extension.[12]

-

-

Data Analysis: Calculate the relative expression of iNOS mRNA using the 2^-ΔΔCt method, normalizing to the housekeeping gene.[12]

Protocol 4: Western Blotting for iNOS and Signaling Protein Expression

This technique is used to detect and quantify the levels of iNOS and key signaling proteins.

-

Protein Extraction:

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

-

SDS-PAGE:

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.

-

Run the gel to separate the proteins by molecular weight.

-